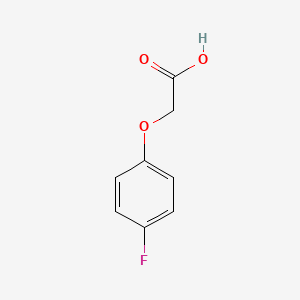
4-Fluorophenoxyacetic acid
Overview
Description
4-Fluorophenoxyacetic acid is a chemical compound with the molecular formula C8H7FO3.
Mechanism of Action
Target of Action
The primary target of 4-Fluorophenoxyacetic acid (4-FPA) is the plant’s defense system, specifically the biochemical pathways involved in the production of peroxidases, H2O2, and flavonoids . These components play a crucial role in the plant’s defense against pests, particularly piercing-sucking insects .
Mode of Action
It directly triggers the formation of flavonoid polymers . This modulation and triggering result in an increased deposition of phenolic polymers in the plant’s parenchyma cells .
Biochemical Pathways
The biochemical pathways affected by 4-FPA include the auxin signaling pathway, the H2O generation and scavenging system, and the phenylpropanoid pathway . These pathways are crucial for the plant’s defense mechanism and are strongly up-regulated by 4-FPA .
Pharmacokinetics
It is known that 4-fpa can be absorbed by the plant through its roots, stems, leaves, flowers, and fruits .
Result of Action
The action of 4-FPA results in an increased resistance of plants to piercing-sucking insect pests . The increased deposition of phenolic polymers in the plant’s parenchyma cells is associated with a decreased capacity of insects like the white-backed planthopper (WBPH) Sogatella furcifera to reach the plant phloem . This leads to a reduction in the abundance of, and damage caused by, insect pests .
Action Environment
The action, efficacy, and stability of 4-FPA can be influenced by various environmental factors. It is known, though, that the application of 4-FPA in the field enhances crop yield by reducing the abundance of, and damage caused by, insect pests .
Biochemical Analysis
Biochemical Properties
4-Fluorophenoxyacetic acid plays a significant role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes and proteins, including peroxidases and flavonoids. The compound modulates the production of hydrogen peroxide (H2O2) and peroxidases, which are crucial for the formation of flavonoid polymers . These interactions enhance the plant’s resistance to insect pests by strengthening the cell walls and making it difficult for pests to access the plant’s nutrients .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways and gene expression. The compound triggers the production of peroxidases and flavonoids, leading to the formation of phenolic polymers that reinforce the cell walls . This reinforcement reduces the ability of pests to penetrate the plant cells, thereby protecting the plant from damage . Additionally, this compound has been shown to increase the yield of crops such as rice, wheat, and barley by enhancing their resistance to insect pests .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. The compound does not stimulate hormonal signaling but instead modulates the production of peroxidases, H2O2, and flavonoids . These interactions lead to the formation of flavonoid polymers, which are deposited in the plant’s parenchyma cells . The increased deposition of these polymers strengthens the cell walls and reduces the capacity of pests to reach the plant’s phloem . This mechanism of action highlights the compound’s role in enhancing plant defense against insect pests.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable and effective in enhancing plant resistance to pests over extended periods . The compound’s ability to induce the production of peroxidases and flavonoids persists, leading to sustained protection of the plant cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may not produce significant changes, while higher doses can lead to enhanced plant resistance to pests . At very high doses, this compound may exhibit toxic or adverse effects, potentially affecting the overall health of the plants . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to plant defense mechanisms. The compound interacts with enzymes such as peroxidases, which catalyze the formation of flavonoid polymers using H2O2 as an electron acceptor . These metabolic pathways enhance the plant’s resistance to insect pests by reinforcing the cell walls and reducing the pests’ ability to access the plant’s nutrients . The compound’s role in these pathways highlights its importance in maintaining plant health and productivity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound is absorbed by plant cells and distributed to various tissues, where it interacts with specific enzymes and proteins . The localization and accumulation of this compound in the plant’s parenchyma cells are essential for its role in enhancing plant defense . The compound’s ability to reach and affect different parts of the plant ensures its widespread protective effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to the plant’s parenchyma cells, where it induces the production of peroxidases and flavonoids . These biomolecules are then catalyzed to form flavonoid polymers, which are deposited in the cell walls . The subcellular localization of this compound ensures that its effects are targeted and effective in enhancing plant defense against insect pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenoxyacetic acid can be synthesized through various methods. One common approach involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound meets the required purity standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar plant growth-regulating properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used in agriculture.
Uniqueness: 4-Fluorophenoxyacetic acid is unique due to its specific action on enhancing plant resistance to piercing-sucking insects without stimulating hormonal pathways. This makes it a valuable tool in integrated pest management strategies .
Properties
IUPAC Name |
2-(4-fluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIULCVFFJJYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193510 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405-79-8 | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 405-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorophenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluorophenoxyacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9SUJ92N8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


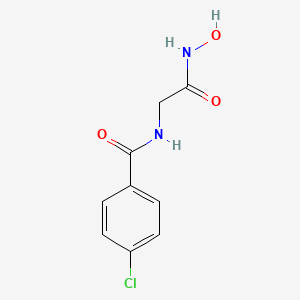
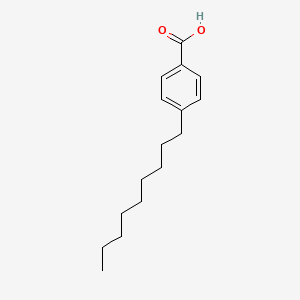


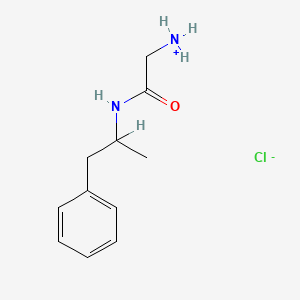
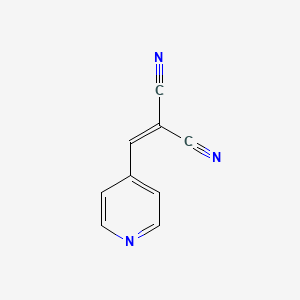



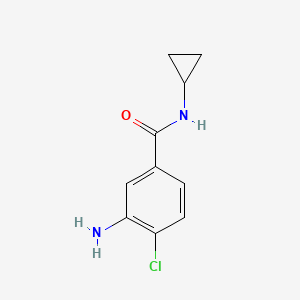


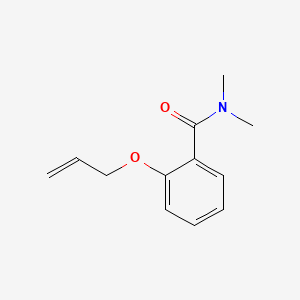
![N-[(3,4-dichlorophenyl)methyl]-2-ethoxyethanamine](/img/structure/B1294864.png)
